molecular formula C20H13N5O3 B2893415 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1226439-17-3

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2893415
CAS No.: 1226439-17-3
M. Wt: 371.356
InChI Key: NWDBAZHNAZQJEP-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H13N5O3 and its molecular weight is 371.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

Research has explored the synthesis and properties of compounds with structural similarities to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent reactions showcases the chemical versatility and reactivity of quinoline and furan derivatives (El’chaninov & Aleksandrov, 2017). This work underlines the foundational methodologies for synthesizing complex heterocyclic compounds, which could be adapted for the synthesis of this compound.

Catalytic and Photocatalytic Applications

In the realm of catalysis, novel complexes have been developed utilizing quinoline–imidazole–monoamide ligands, demonstrating applications in electrochemical, photocatalytic, and magnetic properties. Such complexes show potential in the reduction and oxidation processes of various inorganic and organic substances, highlighting the functional versatility of quinoline and imidazole derivatives in catalysis and photocatalysis (Li et al., 2020).

Antimicrobial and Antitubercular Activities

The search for novel antimicrobial and antitubercular agents has led to the exploration of quinoline derivatives, where novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011). This indicates the potential for similar structures, such as this compound, to serve as templates for the development of new antimicrobial compounds.

Environmental and Green Chemistry

The application of furan-2-carbaldehydes as C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage showcases the potential of using biomass-derived chemicals for green chemistry applications. This method highlights the environmental benefits of utilizing renewable resources and minimizing protective group strategies in the synthesis of complex molecules (Yu et al., 2018).

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-imidazol-1-ylquinolin-8-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O3/c26-20(15-11-17(28-24-15)16-5-2-10-27-16)22-14-4-1-3-13-6-7-18(23-19(13)14)25-9-8-21-12-25/h1-12H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDBAZHNAZQJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4)N=C(C=C2)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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